molecular formula C10H18ClNO2 B15362803 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

Cat. No.: B15362803
M. Wt: 219.71 g/mol
InChI Key: RMWOCVSVAXROKO-UHFFFAOYSA-N
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Description

6-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a spirocyclic compound featuring a nitrogen atom at position 6 and a carboxylic acid group at position 3, with a fused cyclopentane and cyclohexane ring system. Its molecular formula is C₁₀H₁₆ClNO₂ (calculated based on analogs in ). This scaffold is central to marine alkaloids such as halichlorine and pinnaic acid, which exhibit anti-inflammatory, antiviral, and ion channel-modulating activities . The spirocyclic architecture imposes conformational rigidity, enhancing binding affinity to biological targets. Synthetically, it serves as a key intermediate in asymmetric total synthesis strategies, particularly through [2,3]-Stevens rearrangements or ring-closing metatheses .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

6-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-3-5-10(7-8)4-1-2-6-11-10;/h8,11H,1-7H2,(H,12,13);1H

InChI Key

RMWOCVSVAXROKO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCC(C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the azaspiro[4.5]decane skeleton. Common synthetic routes include the use of cyclization reactions, where linear precursors are cyclized to form the spirocyclic structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the treatment of cardiovascular diseases and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid Hydrochloride (6g)

  • Molecular Formula: C₁₀H₁₈ClNO₂S ().
  • Key Features : Replaces the oxygen in the spiro system with sulfur (8-thia substitution).
  • Synthesis : Prepared via a multigram protocol with a 65% yield. Spectral data includes ¹H NMR (CDCl₃) δ = 4.45 (t, J = 5.1 Hz) and LCMS [M + H]⁺ 220.2 .
  • Applications : Acts as a conformationally restricted proline analog for peptide engineering.

8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid Hydrochloride (6e)

  • Molecular Formula: C₁₁H₁₇ClF₂NO₂ ().
  • Key Features : Contains two fluorine atoms at position 8, enhancing metabolic stability and lipophilicity.
  • Synthesis : Achieved in 77% yield. ¹³C NMR (DMSO-d₆) shows δ = 124.40 (¹JCF = 241 Hz) and LCMS [M + H]⁺ 238.2 .
  • Applications : Explored in fluorinated drug candidates due to improved bioavailability.

2-Azaspiro[4.5]decane-3-carboxylic acid Hydrochloride (6d)

  • Molecular Formula: C₁₀H₁₆ClNO₂ ().
  • Key Features : Nitrogen at position 2 instead of 4.
  • Synthesis : High-yield (93%) route producing a beige powder with m.p. 172–175°C and ¹H NMR (DMSO-d₆) δ = 10.34 (s, 1H) .
  • Applications : Used in peptidomimetics for targeting protease enzymes.

6,9-Diazaspiro[4.5]decane Derivatives (5a–f)

  • Representative Example : 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) ().
  • Molecular Formula : C₁₄H₁₅N₂O₂.
  • Key Features : Dual nitrogen atoms (positions 6 and 9) and diketopiperazine moieties.
  • Synthesis : Yields range from 50–85%, with melting points varying (m.p. 73–183°C ) depending on aryl substituents (e.g., 4-methoxyphenyl in 5c) .
  • Applications : Studied for CNS activity due to structural similarity to piperazine-based psychotropics.

6-Oxa-2-azaspiro[4.5]decane Hydrochloride

  • Molecular Formula: C₈H₁₅ClNO ().
  • Key Features : Oxygen replaces nitrogen at position 6.
  • Synthesis : SMILES string C1CCOC2(C1)CCNC2 indicates ether linkage .
  • Applications : Explored as a bioisostere for ether-containing analgesics.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Biological Activity Key References
6-Azaspiro[4.5]decane-3-carboxylic acid HCl C₁₀H₁₆ClNO₂ -COOH at C3, N at C6 93 172–175 Marine alkaloid intermediate
8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid HCl C₁₀H₁₈ClNO₂S -S- at C8 65 N/A Peptide engineering
8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid HCl C₁₁H₁₇ClF₂NO₂ -F₂ at C8 77 N/A Fluorinated drug candidate
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione C₁₄H₁₅N₂O₂ Phenyl at C6, dual N 50 73–74 CNS activity
6-Oxa-2-azaspiro[4.5]decane HCl C₈H₁₅ClNO -O- at C6 N/A N/A Bioisostere development

Key Research Findings

  • Synthetic Strategies : Asymmetric synthesis of the 6-azaspiro[4.5]decane skeleton is critical for accessing bioactive marine alkaloids. Stevens rearrangement and ring-closing metathesis dominate reported methods .
  • Biological Relevance : Fluorinated and thia-substituted analogs show enhanced metabolic stability, making them viable for oral drug formulations .
  • Safety Data: Limited toxicity profiles are available for most analogs, highlighting a research gap (e.g., 8-aminospiro[4.5]decane HCl lacks thorough ecotoxicological data) .

Biological Activity

6-Azaspiro[4.5]decane-3-carboxylic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Azaspiro[4.5]decane-3-carboxylic acid features a spirocyclic structure, which contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets. Its structural similarity to other bioactive molecules makes it a valuable candidate in drug discovery and development.

The biological activity of 6-Azaspiro[4.5]decane-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site, thereby modulating metabolic pathways. The specific molecular targets vary based on the biological system being studied.

Biological Activity

  • Antibacterial Properties
    • Recent studies have shown that derivatives of spirocyclic compounds exhibit antibacterial activity against various strains of bacteria, including multidrug-resistant (MDR) pathogens.
    • A comparison of different azaspiro compounds indicated that those with specific structural modifications displayed potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) .
  • Antifungal Activity
    • In vitro evaluations have demonstrated antifungal properties against Candida species, suggesting potential applications in treating fungal infections.
  • Neuroprotective Effects
    • Preliminary studies indicate that 6-Azaspiro[4.5]decane-3-carboxylic acid may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against ESKAPE pathogens
AntifungalInhibition of Candida species
NeuroprotectivePotential protective effects in neurodegeneration

Case Studies

  • Antibacterial Evaluation
    • A study conducted on various azaspiro compounds revealed that modifications in the spirocyclic structure significantly influenced antibacterial efficacy. Compounds with a more compact spirocyclic framework demonstrated enhanced potency against certain bacterial strains compared to traditional antibiotics like ciprofloxacin .
  • Neuroprotective Mechanisms
    • Research into the neuroprotective mechanisms of 6-Azaspiro[4.5]decane-3-carboxylic acid showed potential pathways involving the modulation of oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Q & A

Q. Methodological Answer :

  • Analytical Techniques :
    • NMR : Confirm spirocyclic structure via characteristic splitting patterns (e.g., axial-equatorial proton coupling in bicyclic systems) .
    • Mass Spectrometry : Validate molecular weight (C9H15ClN2O2: 218.68 g/mol) and fragmentation patterns.
    • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
  • Purity Assessment :
    • Use reverse-phase HPLC with a C18 column and UV detection at 210 nm.
    • Acceptable impurity thresholds: <1.0% for biological assays .

Advanced Research Questions

How does 6-azaspiro[4.5]decane-3-carboxylic acid hydrochloride interact with enzyme targets, and what methodological strategies resolve contradictory activity data?

Q. Methodological Answer :

  • Enzyme Inhibition Studies :
    • Targets : Carbonic anhydrase (CA) and acetylcholinesterase (AChE) are common targets for spiro compounds .
    • Assay Design :
  • Fluorometric Assays : Monitor CA inhibition via 4-methylumbelliferone fluorescence.
  • Ellman’s Method : Quantify AChE activity using DTNB reagent .
  • Resolving Contradictions :
    • Structural Analog Comparison : Test activity against analogs (e.g., 8-oxa-2-azaspiro derivatives) to isolate structural determinants of potency.
    • pH-Dependent Activity : Adjust assay buffers (pH 6.5–7.5) to mimic physiological conditions and reduce false negatives .

Q. Methodological Answer :

  • In Silico Tools :
    • Molecular Dynamics (MD) : Simulate binding to CA/AChE active sites to identify key residues (e.g., His94 in CA II).
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (predicted: 1.2), solubility (≈15 mg/mL), and BBB permeability .
  • Validation :
    • Correlate computational logP with experimental shake-flask measurements (R² > 0.85).
    • Compare MD-predicted binding energies with ITC (isothermal titration calorimetry) data .

How can researchers address stability challenges during long-term storage of 6-azaspiro[4.5]decane-3-carboxylic acid hydrochloride?

Q. Methodological Answer :

  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
    • Analytical Monitoring : Track decomposition via HPLC and LC-MS (e.g., hydrolysis to free carboxylic acid) .
  • Optimal Storage :
    • Conditions : -20°C in airtight, amber vials with desiccants.
    • Buffer Compatibility : Avoid phosphate buffers (risk of salt precipitation) .

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